2,3-Diiodo-4,6-dimethylpyridine

Description

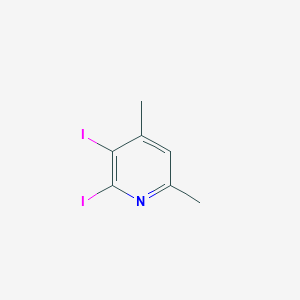

2,3-Diiodo-4,6-dimethylpyridine is a halogenated pyridine derivative characterized by two iodine atoms at the 2- and 3-positions and methyl groups at the 4- and 6-positions.

Properties

IUPAC Name |

2,3-diiodo-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZLQUGKAWALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-4,6-dimethylpyridine typically involves the iodination of 4,6-dimethylpyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-4,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,3-diazido-4,6-dimethylpyridine .

Scientific Research Applications

2,3-Diiodo-4,6-dimethylpyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Diiodo-4,6-dimethylpyridine involves its interaction with molecular targets through its iodine atoms and pyridine ring. The iodine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Physical and Chemical Properties

The physical properties of halogenated pyridines are strongly influenced by halogen size and electronegativity:

- 4-Bromo-2,6-dimethylpyridine has a melting point of 28–32°C and boiling point of 194°C, with a density of 1.415 g/cm³ .

- 4-Chloro-2,6-dimethylpyridine exhibits a boiling point of 83–90°C at 40 Torr and a density of 1.113 g/cm³ .

- 3-Amino-2,6-dimethylpyridine (CAS 3430-33-9), a non-halogenated analog, has a higher melting point (121–123°C) due to hydrogen bonding from the amino group .

2,3-Diiodo-4,6-dimethylpyridine is expected to have a higher molecular weight (∼372 g/mol) and lower solubility in polar solvents compared to chloro or bromo analogs, owing to iodine’s large atomic radius and weak polarity.

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-Bromo-2,6-dimethylpyridine | 186.05 | 28–32 | 194 | 1.415 |

| 4-Chloro-2,6-dimethylpyridine | 141.6 | N/A | 83–90 (40 Torr) | 1.113 |

| This compound* | ∼372 | >100 (estimated) | >250 (estimated) | ∼1.8 (estimated) |

*Estimated based on halogen size trends.

Table 3: Functional Comparison

Market and Industrial Relevance

While 2-Amino-3-hydroxy-4,6-dimethylpyridine has a growing market in pharmaceuticals and agrochemicals , iodine-substituted derivatives like this compound are niche compounds, primarily used in research settings.

Biological Activity

2,3-Diiodo-4,6-dimethylpyridine is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of iodine substituents at the 2 and 3 positions and methyl groups at the 4 and 6 positions of the pyridine ring. Its chemical formula is C_7H_8I_2N.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that its iodinated structure enhances its ability to disrupt microbial cell membranes.

- Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

- Thyroid Hormone Modulation : The compound has been studied for its effects on thyroid hormone levels, which can influence metabolic processes. Its iodinated nature may play a role in modulating thyroid function.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various iodinated compounds, this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Cancer Cell Apoptosis : A recent investigation into the compound's effects on human breast cancer cells revealed that treatment with 50 µM of this compound resulted in a significant increase in apoptotic cells compared to control groups.

Summary of Key Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus (MIC = 8 µg/mL) | |

| Cancer Cell Apoptosis | Induced apoptosis in breast cancer cells (50 µM) | |

| Thyroid Hormone Modulation | Modulated thyroid hormone levels in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.